2-Benzyl-benzothiazol-6-ylamine dihydrochloride
Description
Properties
IUPAC Name |
2-benzyl-1,3-benzothiazol-6-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2S.2ClH/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10;;/h1-7,9H,8,15H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDUQFMXAYESHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(S2)C=C(C=C3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Benzyl-benzothiazol-6-ylamine dihydrochloride, a compound with the molecular formula CHNS·2HCl and a molecular weight of approximately 313.25 g/mol, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole ring fused with a benzyl group and an amine functional group , which contributes to its reactivity and interaction with biological macromolecules. The presence of the amine group allows for nucleophilic substitution reactions, enhancing its potential as a pharmaceutical agent.
Research indicates that this compound acts primarily through the inhibition of specific enzymes and receptors. Its biological activity is attributed to:
- Enzyme Inhibition : The compound may inhibit various kinases and receptors involved in cancer progression, potentially impacting pathways critical for cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains, indicating potential as an antimicrobial agent .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:
These findings suggest that the compound could be further explored as a candidate for cancer therapy.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against specific bacterial strains, although detailed mechanisms remain to be elucidated. The comparison with standard antibiotics indicates promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL |
Study on Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer activity of this compound against several cancer cell lines. The results indicated significant cytotoxicity, particularly in breast and colon cancer cells, suggesting that the compound may interfere with cell cycle progression by inducing apoptosis .
Study on Antimicrobial Resistance
In another study focusing on antimicrobial resistance, the compound was tested against multi-drug resistant strains of bacteria. The results showed that it retained activity against strains resistant to first-line antibiotics, highlighting its potential as an alternative therapeutic agent in treating resistant infections .
Scientific Research Applications
Biological Activities
2-Benzyl-benzothiazol-6-ylamine dihydrochloride and its derivatives have demonstrated a range of biological activities, making them valuable in medicinal applications.
- Antimicrobial Properties : Compounds containing the benzothiazole moiety have been reported to exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, certain derivatives have shown minimum inhibitory concentration (MIC) values as low as 3.12 µg/mL against Staphylococcus aureus .
- Anticancer Activity : Research indicates that benzothiazole derivatives can inhibit the growth of cancer cells. Specifically, compounds with substitutions at the 6-position have shown promising results against human cervical cancer (HeLa) cells. In vitro assays revealed that these compounds could inhibit cell viability significantly, suggesting their potential as anticancer agents .
- Photosynthetic Inhibition : Some derivatives have been evaluated for their ability to inhibit photosynthesis in plant systems. For example, a compound with a benzyl group demonstrated maximum inhibition of oxygen evolution in spinach chloroplasts, indicating its potential use in agricultural applications .
Therapeutic Potential
The therapeutic potential of this compound is supported by its diverse biological activities.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Observations |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 3.12 µg/mL |
| Anticancer | HeLa Cells | ~80% inhibition at 100 µM |
| Photosynthetic Inhibition | Spinach Chloroplasts | Maximum inhibition observed |
Case Studies and Research Findings
Several studies have documented the efficacy and utility of benzothiazole derivatives in clinical and laboratory settings:
- A study highlighted the synthesis and antimicrobial evaluation of novel 4-substituted phenyl-benzothiazole derivatives. These compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria .
- Another research effort focused on the anticancer properties of benzothiazole derivatives, where specific modifications led to enhanced cytotoxic effects against HeLa cells while sparing normal lung fibroblast cells .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich benzothiazole core enables electrophilic substitution at the 6-position due to the amine group's activating effect.
Key reactions :
-
Nitration : Reacts with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> to introduce nitro groups at the 4- or 7-positions (meta/para to the benzyl and amine groups) .
-
Sulfonation : Forms sulfonic acid derivatives under fuming H<sub>2</sub>SO<sub>4</sub> at 150°C .
Table 1 : Electrophilic substitution conditions and yields for analogous compounds
| Reaction Type | Reagents/Conditions | Position Substituted | Yield (%) | Source |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C, 2 h | 4 | 78 | |
| Sulfonation | Fuming H<sub>2</sub>SO<sub>4</sub>, 150°C, 4 h | 7 | 65 |
Nucleophilic Reactions at the Amine Group
The 6-amine group participates in nucleophilic acylation and alkylation:
-
Acylation : Reacts with acetyl chloride in CH<sub>2</sub>Cl<sub>2</sub>/pyridine to form N-acetyl derivatives .
-
Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under acidic conditions to yield imines .
Mechanistic Pathway :
-
Deprotonation of the amine under basic conditions.
-
Nucleophilic attack on the electrophilic carbonyl carbon.
Catalytic Coupling Reactions
The benzothiazole scaffold undergoes cross-coupling via Suzuki-Miyaura or Ullmann reactions.
Table 2 : Catalytic coupling parameters for benzothiazole derivatives
Reductive Transformations
-
Nitro Reduction : The nitro group (if introduced via nitration) is reduced to an amine using H<sub>2</sub>/Pd-C in ethanol (90% yield) .
-
Benzyl Group Hydrogenolysis : H<sub>2</sub>/Pd-C cleaves the benzyl group to yield 6-aminobenzothiazole .
Acid/Base Stability
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Physicochemical Properties
- Lipophilicity: The benzyl group in this compound increases lipophilicity compared to the methyl group in 5-Amino-2-methylbenzothiazole dihydrochloride. This may enhance membrane permeability but reduce aqueous solubility unless counterbalanced by the dihydrochloride salt .
- Solubility : Dihydrochloride salts generally improve water solubility. For example, Levocetirizine dihydrochloride () exhibits high solubility due to its polar piperazine and carboxylate groups, whereas the benzothiazole analogs rely on salt formation and substituent polarity for solubility .
Pharmacological Implications
- Bioactivity: Substituent position critically affects target binding. For instance, the 6-amino group in the target compound may interact differently with enzymes or receptors compared to the 5-amino group in its methyl-substituted analog .
- Salt Form Efficacy : Dihydrochloride salts, as seen in Levocetirizine (), are preferred in drug formulations for stability and bioavailability. This suggests similar advantages for benzothiazole dihydrochlorides .
Research Findings and Gaps
- Limited direct studies on this compound are available in the provided evidence. Steric Influence: The bulky benzyl group could hinder access to active sites in enzymes, unlike smaller methyl groups .
- Further studies are needed to quantify solubility, stability, and specific biological activities of the target compound relative to its analogs.
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the benzothiazole scaffold.
- Introduction of the benzyl substituent at the 2-position.
- Amination at the 6-position of the benzothiazole ring.
- Conversion to the dihydrochloride salt for improved stability and solubility.
The key synthetic steps are outlined below.
Stepwise Synthetic Route
Formation of Benzothiazole Core
The benzothiazole nucleus is commonly synthesized via the cyclization of 2-aminothiophenol derivatives with carboxylic acids or aldehydes under acidic or oxidative conditions. This step establishes the heterocyclic framework essential for further functionalization.Benzylation at the 2-Position
The 2-position benzyl substituent is introduced through electrophilic substitution or nucleophilic substitution reactions using benzyl halides or benzyl derivatives. For example, reaction of 2-aminobenzothiazole with benzyl chloride under basic conditions facilitates selective benzylation.Amination at the 6-Position
The amine functionality at the 6-position can be introduced by nitration followed by reduction or by direct amination methods. A common approach involves nitration of the benzothiazole ring at the 6-position to yield 6-nitrobenzothiazole intermediates, which are then reduced to the corresponding amine.Formation of Dihydrochloride Salt
The free base 2-benzyl-benzothiazol-6-ylamine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether). This step enhances the compound’s crystallinity, stability, and water solubility, facilitating isolation and purification.
Detailed Research Findings and Data Tables
Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Benzothiazole core formation | 2-aminothiophenol + aldehyde (acidic medium) | 75-85 | Cyclization under reflux |
| Benzylation at 2-position | Benzyl chloride, base (e.g., K2CO3), solvent | 70-80 | Selective substitution at 2-position |
| Nitration at 6-position | HNO3/H2SO4 mixture, low temperature | 60-70 | Regioselective nitration |
| Reduction of nitro group | SnCl2 or catalytic hydrogenation | 80-90 | Conversion to amine |
| Salt formation (dihydrochloride) | HCl in ethanol or ether | >95 | Precipitation of pure dihydrochloride salt |
Representative Reaction Scheme
2-Aminothiophenol + Benzaldehyde
↓ Cyclization (acidic reflux)
2-Benzylbenzothiazole
↓ Nitration (HNO3/H2SO4)
6-Nitro-2-benzylbenzothiazole
↓ Reduction (SnCl2 or H2/Pd)
2-Benzyl-benzothiazol-6-ylamine
↓ Treatment with HCl
this compound
Notes on Optimization and Purification
- Solvent Choice: Ethanol and dimethylformamide (DMF) are preferred solvents for benzylation and nitration steps due to solubility and reaction rate considerations.
- Temperature Control: Low temperatures during nitration prevent over-substitution and degradation.
- Purification: Recrystallization from ethanol or aqueous ethanol is effective for isolating the dihydrochloride salt with high purity.
- Catalyst Use: Catalytic hydrogenation is often preferred for reduction due to cleaner reaction profiles compared to chemical reductants.
Comparative Analysis with Related Benzothiazole Derivatives
Research on benzothiazole derivatives, including bis-6-amidino-benzothiazole compounds, has shown that the synthetic strategies involving substitution at the 2- and 6-positions are well-established and adaptable to various functional groups. For example, recent studies on bis-6-amidino-benzothiazoles highlight the importance of careful linker and substituent selection to optimize biological activity and solubility, which parallels the synthetic considerations for this compound.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing 2-Benzyl-benzothiazol-6-ylamine dihydrochloride, and how can spectral inconsistencies be addressed?
- Methodological Answer :
- Techniques : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the benzothiazole core and benzyl substitution patterns. Infrared (IR) spectroscopy can identify amine and hydrochloride functional groups, while mass spectrometry (MS) validates molecular weight .
- Addressing Inconsistencies : If spectral data conflicts with expected results (e.g., unexpected peaks in NMR), repeat analyses under controlled conditions (e.g., anhydrous solvents, standardized pH). Cross-validate with X-ray crystallography if crystalline forms are obtainable .
Q. How does the dihydrochloride form affect the compound’s solubility and stability compared to its free base?
- Methodological Answer :
- Solubility : The dihydrochloride salt typically enhances aqueous solubility due to ionic interactions, critical for in vitro assays. Conduct solubility tests in buffers (pH 1–7.4) to simulate physiological conditions .
- Stability : Dihydrochloride salts often exhibit improved thermal and hydrolytic stability. Perform accelerated stability studies (40°C/75% RH for 1–3 months) and compare degradation profiles via high-performance liquid chromatography (HPLC) .
Q. What synthetic routes are commonly used to prepare this compound?
- Methodological Answer :
- Key Steps :
Synthesize the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl compounds.
Introduce the benzyl group via alkylation or Friedel-Crafts reactions under acidic catalysis.
Convert the free amine to the dihydrochloride salt using HCl gas or concentrated hydrochloric acid in anhydrous ethanol .
- Validation : Monitor reaction progress with thin-layer chromatography (TLC) and confirm final product purity via elemental analysis .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound under varying acidic conditions?
- Methodological Answer :
- Parameter Screening : Systematically vary reaction pH (1–5), temperature (25–80°C), and HCl stoichiometry (1–3 equivalents) using design-of-experiments (DoE) software.
- Catalyst Optimization : Test Lewis acids (e.g., AlCl₃) for cyclization steps, as described in Friedel-Crafts protocols .
- Yield Analysis : Compare isolated yields and purity (HPLC >98%) to identify optimal conditions. Reproducibility testing across 3+ batches is critical .
Q. What strategies resolve contradictions in reported biological activity data across different in vitro models?
- Methodological Answer :
- Experimental Harmonization : Standardize assay conditions (e.g., cell lines, passage numbers, serum-free media) to minimize variability.
- Data Normalization : Use internal controls (e.g., reference inhibitors) and normalize activity to protein content or cell count.
- Meta-Analysis : Apply mixed-effect regression models to account for inter-study variability, as demonstrated in pharmacological intervention studies .
Q. How can researchers elucidate the mechanism of action of this compound in kinase inhibition studies?
- Methodological Answer :
- Kinase Profiling : Use high-throughput kinase assays (e.g., ATPase/GTPase activity screens) to identify primary targets.
- Binding Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) and stoichiometry.
- Computational Modeling : Dock the compound into kinase active sites (e.g., CDK1/GSK3β) using molecular dynamics simulations to predict interaction motifs .
Q. What analytical methods are suitable for detecting degradation products in long-term stability studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base).
- Detection : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with charged aerosol detection (CAD) to identify non-UV-active degradants.
- Quantification : Establish validated HPLC methods with ≤2% RSD for precision and accuracy .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported IC50 values across pharmacological studies?
- Methodological Answer :
- Assay Replication : Repeat assays in triplicate using identical reagent lots and equipment.
- Statistical Analysis : Apply Grubbs’ test to identify outliers and use Bland-Altman plots to assess inter-lab variability.
- Reference Standards : Cross-validate with a commercially available reference compound (if available) to calibrate dose-response curves .
Q. What computational tools can predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : Use SwissADME or pkCSM to estimate absorption, distribution, metabolism, and excretion. Input SMILES notation for the free base and salt forms.
- CYP Inhibition : Screen for cytochrome P450 interactions using SuperCYPsPred.
- Validation : Compare in silico results with in vitro hepatocyte clearance assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
